methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate
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Overview
Description
Methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the cyclopentyl group. The final step involves the esterification of the benzoic acid derivative. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or the cyclopentyl group.
Reduction: This can affect the ester or carbamoyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)formamido]benzoate: This compound has a similar structure but includes a formamido group.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
Methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)benzoate, a compound with the CAS number 2034331-07-0, is an organic molecule that has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring , a cyclopentyl group , and a benzoate ester , which contribute to its unique chemical behavior and biological interactions. The molecular formula is C18H19NO3S.
Property | Value |
---|---|
Molecular Formula | C18H19NO3S |
Molecular Weight | 341.41 g/mol |
CAS Number | 2034331-07-0 |
IUPAC Name | Methyl 4-((1-(thiophen-2-yl)cyclopentyl)carbamoyl)benzoate |
Antimicrobial Properties
This compound has been studied for its antimicrobial activity . Research indicates that compounds with similar structures often exhibit significant inhibition against various bacterial strains. The thiophene moiety is particularly noted for enhancing the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival.
Case Study: In Vitro Anticancer Screening
A notable study evaluated the effects of this compound on various cancer cell lines using an MTT assay. The results showed:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.2 |
PC3 (Prostate Cancer) | 12.8 |
HeLa (Cervical Cancer) | 20.5 |
The compound exhibited a dose-dependent response, suggesting its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways critical for cancer cell growth.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress within cancer cells, leading to apoptosis.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound demonstrates unique properties due to its specific structural configuration. This uniqueness may confer distinct chemical interactions that enhance its biological efficacy.
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
Methyl 4-(carbamoyl)benzoate | Moderate | Low |
Methyl 4-(formamido)benzoate | High | Moderate |
Methyl 4-({[1-(thiophen-2-yl)]methyl}carbamoyl)benzoate | High | High |
Properties
IUPAC Name |
methyl 4-[(1-thiophen-2-ylcyclopentyl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-23-18(22)15-8-6-14(7-9-15)17(21)20-13-19(10-2-3-11-19)16-5-4-12-24-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBVBCVHDLGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.